Tenofovir Alafenamide (TAF) is a phosphonamidate prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). [, , , , ] While not naturally occurring, it plays a crucial role in HIV/AIDS research as a novel therapeutic agent. [, , , , , , , , ]
Future Directions
New formulations and delivery methods: Exploring alternative formulations, such as subcutaneous depots or implantable devices, could improve patient adherence and long-term treatment outcomes. []
Personalized medicine: Investigating the impact of genetic variations, particularly in enzymes involved in TAF metabolism, could help tailor treatment strategies and optimize patient outcomes. []
Related Compounds
Tenofovir
Tenofovir, also known as (R)-PMPA ((R)-9-[2-(phosphonomethoxy)propyl]adenine), is a nucleotide reverse transcriptase inhibitor (NRTI) that acts as a potent antiviral agent. [, , ] It is a key component of various antiretroviral therapies (ART) employed in the management of HIV infection and chronic hepatitis B. [, ]
Tenofovir is the active metabolite of Tenofovir alafenamide. [, , , ] Tenofovir alafenamide, being a prodrug, is metabolized in the body to release Tenofovir, which then exerts its therapeutic effect. [, , , ] While Tenofovir alafenamide offers a more favorable pharmacokinetic profile and potentially reduced toxicity, both compounds ultimately rely on the antiviral activity of Tenofovir. [, , , ]
Tenofovir disoproxil fumarate
Compound Description:
Tenofovir disoproxil fumarate (TDF) is a prodrug of Tenofovir. [, , , ] It is an NRTI that is widely used in the treatment of HIV infection and chronic hepatitis B. [, , , ] TDF is known for its efficacy in suppressing viral replication but has been associated with renal and bone toxicity in some patients with long-term use. [, , , ]
Relevance:
Tenofovir disoproxil fumarate (TDF) is the predecessor to Tenofovir alafenamide, both being prodrugs of the active antiviral agent Tenofovir. [, , , ] Tenofovir alafenamide was developed to address the potential renal and bone toxicity associated with TDF. [, , , ] The newer prodrug, Tenofovir alafenamide, offers a more favorable pharmacokinetic profile, delivering higher concentrations of Tenofovir to target cells while maintaining lower systemic exposure, potentially reducing the risk of side effects. [, , , ]
Tenofovir diphosphate
Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of both Tenofovir alafenamide and Tenofovir disoproxil fumarate. [, ] It is a potent inhibitor of HIV reverse transcriptase, effectively blocking viral replication within infected cells. [, ]
Both Tenofovir alafenamide and its related compound, Tenofovir disoproxil fumarate, act as prodrugs, requiring intracellular conversion to Tenofovir diphosphate to exert their antiviral effects. [, ] Notably, Tenofovir alafenamide demonstrates superior intracellular delivery of Tenofovir diphosphate compared to Tenofovir disoproxil fumarate, leading to enhanced antiviral potency at lower doses. [, ] This difference in intracellular Tenofovir diphosphate levels contributes to the improved safety profile of Tenofovir alafenamide, as it minimizes systemic exposure to Tenofovir and its potential for renal and bone toxicity. [, ]
(S)-isopropyl 2-(((S)-(4-aminofuran-2-yl)(6-(isopropoxycarbonyloxy)-9H-purin-9-yl)methyl)amino)propanoate, also referred to as TAF-II M, is a crucial intermediate in the synthesis of Tenofovir alafenamide. [] This compound undergoes further chemical transformation to yield the final drug substance.
Relevance:
(S)-isopropyl 2-(((S)-(4-aminofuran-2-yl)(6-(isopropoxycarbonyloxy)-9H-purin-9-yl)methyl)amino)propanoate, or TAF-II M, plays a vital role as an intermediate in the production process of Tenofovir alafenamide. [] Its successful synthesis and purification are essential for obtaining high-quality Tenofovir alafenamide with the desired purity and efficacy.
Phenyl PMPA
Phenyl PMPA is identified as an impurity in the manufacturing and analysis of Tenofovir alafenamide. []
Relevance:
Phenyl PMPA is classified as an impurity of Tenofovir alafenamide, highlighting its potential presence during the drug's synthesis or storage. [] Monitoring and controlling levels of Phenyl PMPA, among other impurities, are crucial for ensuring the quality, safety, and efficacy of Tenofovir alafenamide drug products. []
PMPA
Compound Description:
PMPA, the acronym for 9-[2-(phosphonomethoxy)propyl]adenine, represents a crucial chemical compound in the synthesis pathway of Tenofovir alafenamide. []
Relevance:
PMPA serves as a key precursor in the chemical synthesis of Tenofovir alafenamide, highlighting its significance in the drug's manufacturing process. []
PMPA anhydrate
Compound Description:
PMPA anhydrate, a dehydrated form of PMPA (9-[2-(phosphonomethoxy)propyl]adenine), is identified as an impurity associated with Tenofovir alafenamide. []
Relevance:
PMPA anhydrate is listed as an impurity of Tenofovir alafenamide, indicating its potential presence in the drug substance or final product. [] Monitoring and controlling levels of PMPA anhydrate, along with other impurities, are essential for ensuring the quality, safety, and efficacy of Tenofovir alafenamide drug products. []
PMPA isopropyl alaninate
Compound Description:
PMPA isopropyl alaninate is identified as an impurity in the manufacturing and analysis of Tenofovir alafenamide. []
Relevance:
PMPA isopropyl alaninate is classified as an impurity of Tenofovir alafenamide, indicating its potential presence during the drug's synthesis or storage. [] Monitoring and controlling levels of PMPA isopropyl alaninate, among other impurities, are crucial for ensuring the quality, safety, and efficacy of Tenofovir alafenamide drug products. []
Overview
Tenofovir alafenamide is a prodrug of tenofovir, primarily used as an antiviral medication for the treatment of chronic hepatitis B virus and human immunodeficiency virus infections. It is known for its improved pharmacokinetic properties compared to its predecessor, tenofovir disoproxil fumarate. The compound is classified as a nucleotide reverse transcriptase inhibitor, which works by inhibiting viral replication.
Source and Classification
Tenofovir alafenamide fumarate was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration in 2016. It is categorized under antiretroviral agents, specifically as a nucleotide analog that targets viral polymerases. Its chemical structure allows it to be more effective at lower doses, resulting in reduced toxicity, particularly regarding renal and bone health compared to other formulations of tenofovir.
Synthesis Analysis
Methods and Technical Details
The synthesis of tenofovir alafenamide involves several key steps:
Starting Material: The synthesis typically begins with (R)-9-(2-phosphomethoxypropyl)adenine.
Key Intermediates: The process includes the preparation of various intermediates such as (R)-tenofovir phenyl ester and (R)-tenofovir diphenyl ester, which are crucial for constructing the final product.
Chiral Synthesis: A notable method involves using chiral pool strategies to introduce chirality into the synthesis. The Mitsunobu reaction is often employed to achieve stereospecific transformations necessary for creating the desired chiral centers.
Purification Techniques: Techniques like high-performance liquid chromatography are utilized to ensure the purity of the final product and its intermediates.
Molecular Structure Analysis
Structure and Data
The molecular formula of tenofovir alafenamide is C_19H_26N_5O_4P, with a molecular weight of approximately 361.41 g/mol. The compound features a phosphonate group that is essential for its activity as an antiviral agent. Its structural representation includes:
Adenine Base: Integral for its mechanism as a nucleotide analog.
Phosphonyl Group: Contributes to its binding affinity with viral polymerases.
The structural analysis has been confirmed through techniques like single-crystal X-ray diffraction, revealing insights into its crystalline forms and interactions with other molecules.
Chemical Reactions Analysis
Reactions and Technical Details
The chemical reactions involved in synthesizing tenofovir alafenamide include:
Acylation Reactions: These typically involve chlorination agents reacting with starting materials to form key intermediates.
Phosphorylation Steps: Critical for introducing the phosphonate moiety necessary for antiviral activity.
Final Coupling Reaction: This step combines various intermediates to produce tenofovir alafenamide fumarate, often requiring careful control of reaction conditions to minimize byproducts.
Mechanism of Action
Process and Data
Tenofovir alafenamide acts primarily by inhibiting the activity of viral reverse transcriptase, an enzyme critical for the replication of both hepatitis B virus and human immunodeficiency virus. The mechanism involves:
Incorporation into Viral DNA: Once activated within cells, tenofovir competes with natural nucleotides for incorporation into viral DNA.
Chain Termination: The incorporation leads to premature termination of DNA synthesis, effectively halting viral replication.
The efficacy of tenofovir alafenamide has been demonstrated in clinical studies, showing significant reductions in viral load among treated patients.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Solubility: Tenofovir alafenamide is soluble in water and organic solvents like methanol and acetonitrile.
Stability: It exhibits stability under acidic conditions but may degrade under alkaline environments.
Melting Point: The melting point varies depending on the formulation but typically falls within a range suitable for pharmaceutical applications.
These properties are critical for ensuring proper formulation and delivery in therapeutic contexts.
Applications
Scientific Uses
Tenofovir alafenamide is primarily utilized in:
Antiviral Therapy: It serves as a first-line treatment option for chronic hepatitis B virus infection and human immunodeficiency virus infection.
Combination Therapies: Often included in combination regimens such as Genvoya® and Biktarvy®, enhancing efficacy while minimizing side effects associated with higher doses of other antiretrovirals.
Research Applications: Ongoing studies continue to explore its potential in treating other viral infections due to its favorable pharmacological profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tenofovir alafenamide is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 6 years of age and older who weigh at least 55 lb (25 kg) and who meet certain requirements, as determined by a health care provider. HBV can be an opportunistic infection (OI) of HIV.
HDMAPP is a metabolite of the microbial dioxyxylulose-phosphate pathway, which is analogous to the isopentenyl pyrophosphate pathway in mammals. It is a protease-resistant and phosphatase-sensitive pyrophosphate produced by bacteria and plants. HDMAPP is a non-peptide ligand, also called a phosphoantigen, that binds the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity (EC50 = 0.39 nM). It induces the expansion of human memory Vγ9Vδ2 T cells, but does not increase their ability to inhibit intracellular mycobacterial growth. Neonatal Vγ9Vδ2 T cells require micromolar concentrations of HDMAPP to drive expansion. HMBPP triammonium is a stimulator of gamma delta T cells.
HMCEF is a P-selectin inhibitor. It acts by intercalating into calf thymus DNA, cutting off DNA pBR22 and inhibiting the proliferation of cancer cells.
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.
HMPL-689 is a potent, orally active and selective PI3K delta inhibitor. HMPL 689 selectively binds to and inhibits PI3Kd, and prevents the activation of the PI3Kd/AKT signaling pathway, and B-cell activation. This both decreases proliferation and induces cell death in PI3Kd-overexpressing tumor cells. PI3Kd plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of hematologic cancer cells. The targeted inhibition of PI3Kd is designed to preserve PI3K signaling in normal, non-neoplastic cells and thereby to minimize serious side effects. PI3Kd, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
HMR1031 is a potent and specific integrin α4ß1 or very late antigen 4 (VLA-4) receptor antagonist which binds to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin.
HMN-154 is a benzenesulfonamide anticancer agent. HMN-154 inhibits DNA binding of NF-Y to the human major histocompatibility complex class II human leukocyte antigen DRA Y-box sequence in a dose-dependent manner.
HMR-1426 is gastric emptying inhibitor potentially for the treatment of obesity. In one study, HMR1426 showed an anorectic potential in rats and decreased body weight and fat mass. This was achieved solely by reducing food intake without influencing overall energy expenditure or behavior suggesting a peripheral mode of action. Thus, HMR1426 can be considered a potential new drug for obesity treatment.